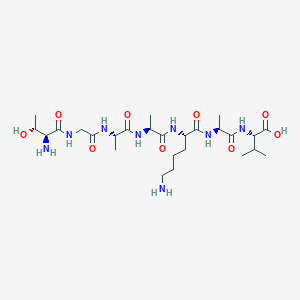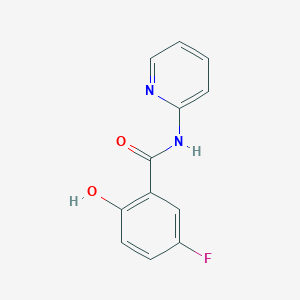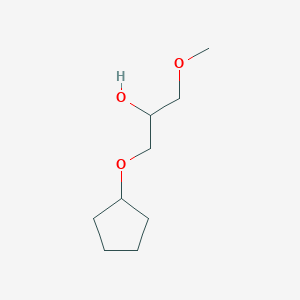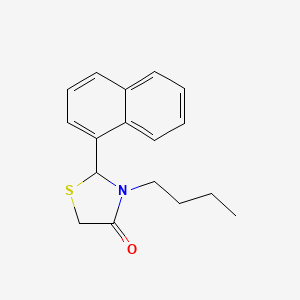![molecular formula C8H16NO6P B14207357 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid CAS No. 666715-49-7](/img/structure/B14207357.png)
4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid is a non-proteinogenic alpha-amino acid. It is a derivative of 2-aminobutanoic acid, substituted at position 4 by a hydroxy(methyl)phosphoryl group . This compound is known for its role as a competitive inhibitor of glutamine synthetase, making it significant in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid can be achieved through several methods. One common approach involves the use of transaminases, which are pyridoxal-5’-phosphate (PLP) dependent enzymes. These enzymes catalyze the reversible transfer of amino groups from suitable donors to carbonyl acceptors . The stereoselective synthesis of this compound can be conducted via chemical methods, kinetic resolution using amidase or penicillin-G-acylase, and asymmetric synthesis using dehydrogenase or transaminase .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized biocatalysts. For instance, recombinant transaminase from Citrobacter koseri can be immobilized onto epoxy resins for the consecutive asymmetric synthesis of the compound . This method enhances the thermostability and reusability of the biocatalyst, making it a cost-effective approach for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a glutamine synthetase inhibitor .
Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents, reducing agents, and nucleophiles. For example, it can be oxidized to form corresponding oxoacids or reduced to form amines .
Major Products Formed: The major products formed from these reactions include derivatives of the original compound, such as oxoacids, amines, and substituted phosphinates .
Aplicaciones Científicas De Investigación
4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a competitive inhibitor of glutamine synthetase, making it useful in studies related to nitrogen metabolism and herbicide development . Industrially, it is employed in the production of herbicides and other agrochemicals .
Mecanismo De Acción
The compound exerts its effects by inhibiting glutamine synthetase, an enzyme responsible for the assimilation of ammonia in higher plants . By mimicking the structure of L-glutamate, it competes with the natural substrate, thereby blocking the enzyme’s activity. This inhibition leads to the accumulation of ammonia, which is toxic to plants .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid and glufosinate-P . These compounds share structural similarities and also act as glutamine synthetase inhibitors.
Uniqueness: What sets 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit glutamine synthetase with high specificity makes it particularly valuable in both research and industrial applications .
Propiedades
Número CAS |
666715-49-7 |
|---|---|
Fórmula molecular |
C8H16NO6P |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
4-amino-4-[2-carboxypropyl(hydroxy)phosphoryl]butanoic acid |
InChI |
InChI=1S/C8H16NO6P/c1-5(8(12)13)4-16(14,15)6(9)2-3-7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
BHEFSCJVACOHGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(=O)(C(CCC(=O)O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)


![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)


![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
